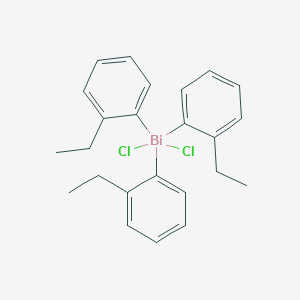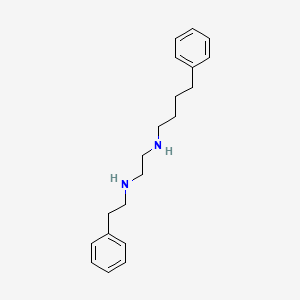
Bismuth, dichlorotris(2-ethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth, dichlorotris(2-ethylphenyl)- is a chemical compound with the molecular formula C24H27BiCl2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichlorotris(2-ethylphenyl)- typically involves the reaction of bismuth trichloride (BiCl3) with 2-ethylphenyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of Bismuth, dichlorotris(2-ethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth, dichlorotris(2-ethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to lower oxidation state bismuth compounds.
Substitution: The 2-ethylphenyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand substitution reactions often involve the use of other aromatic ligands and are carried out in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction may produce bismuth metal or lower oxidation state bismuth compounds.
Wissenschaftliche Forschungsanwendungen
Bismuth, dichlorotris(2-ethylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including alkylation and arylation reactions.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which Bismuth, dichlorotris(2-ethylphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can generate reactive oxygen species (ROS) that can damage cellular components, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bismuth subsalicylate: Used in medicine for its antimicrobial and anti-inflammatory properties.
Bismuth oxychloride: Used in cosmetics and as a pigment.
Bismuth nitrate: Used in the synthesis of other bismuth compounds and as a reagent in analytical chemistry.
Uniqueness
Bismuth, dichlorotris(2-ethylphenyl)- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
823213-29-2 |
|---|---|
Molekularformel |
C24H27BiCl2 |
Molekulargewicht |
595.4 g/mol |
IUPAC-Name |
dichloro-tris(2-ethylphenyl)bismuth |
InChI |
InChI=1S/3C8H9.Bi.2ClH/c3*1-2-8-6-4-3-5-7-8;;;/h3*3-6H,2H2,1H3;;2*1H/q;;;+2;;/p-2 |
InChI-Schlüssel |
QZMBQPKGYDQYIO-UHFFFAOYSA-L |
Kanonische SMILES |
CCC1=CC=CC=C1[Bi](C2=CC=CC=C2CC)(C3=CC=CC=C3CC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)

![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)

![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)

![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)

